SHR5428

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

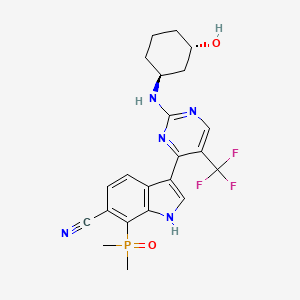

Fórmula molecular |

C22H23F3N5O2P |

|---|---|

Peso molecular |

477.4 g/mol |

Nombre IUPAC |

7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile |

InChI |

InChI=1S/C22H23F3N5O2P/c1-33(2,32)20-12(9-26)6-7-15-16(10-27-19(15)20)18-17(22(23,24)25)11-28-21(30-18)29-13-4-3-5-14(31)8-13/h6-7,10-11,13-14,27,31H,3-5,8H2,1-2H3,(H,28,29,30)/t13-,14-/m0/s1 |

Clave InChI |

ADMNNQNUFZLRNL-KBPBESRZSA-N |

SMILES isomérico |

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)O)C#N |

SMILES canónico |

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)O)C#N |

Origen del producto |

United States |

Foundational & Exploratory

The Dual-Action of SHR5428: A Potent and Selective CDK7 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1] This whitepaper provides a comprehensive technical overview of SHR5428, a potent, selective, and orally active noncovalent inhibitor of CDK7.[2] We delve into the core mechanism of this compound, detailing the CDK7 inhibition pathway and its downstream effects on cancer cell proliferation. This guide summarizes key preclinical data, including in vitro potency, in vivo efficacy, and pharmacokinetic profiles across multiple species. Furthermore, it provides detailed, representative protocols for the pivotal experiments cited and includes mandatory visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to CDK7: A Master Regulator of Transcription and Cell Cycle

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that functions as a central node in two fundamental cellular processes: transcription and cell cycle progression.[3] It forms a trimeric complex with Cyclin H and MAT1, known as the CDK-activating kinase (CAK) complex.[3]

In its capacity as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[4] This function is particularly crucial for the expression of genes associated with super-enhancers, which often include oncogenes that drive cancer cell proliferation and survival.[1]

Simultaneously, as the CDK-activating kinase, CDK7 phosphorylates and activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby governing the transitions between different phases of the cell cycle.[5] This dual functionality makes CDK7 an attractive target for anticancer therapies, as its inhibition can concurrently halt cell division and suppress the transcription of oncogenic drivers.

This compound: A Selective Noncovalent Inhibitor of CDK7

This compound is a novel, orally bioavailable small molecule that acts as a selective and noncovalent inhibitor of CDK7.[2] Its high potency and selectivity profile suggest a promising therapeutic window for the treatment of various cancers, particularly those addicted to transcriptional amplification.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts both the transcriptional and cell cycle regulatory functions of CDK7, leading to cell cycle arrest and apoptosis in cancer cells.

Preclinical Data Summary

Comprehensive preclinical studies have demonstrated the potent and selective activity of this compound.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| CDK7 | Enzymatic Assay | 2.3 | - | [2] |

| MDA-MB-468 | Cellular Activity | 6.6 | Triple-Negative Breast Cancer |[2] |

Table 2: In Vivo Efficacy of this compound in HCC70 Xenograft Mouse Model

| Dose (mg/kg, q.d., oral) | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|

| 3 | 39% | [2] |

| 10 | 61% | [2] |

| 30 | 83% |[2] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng/mL·h) | t½ (h) | F (%) | Reference |

|---|---|---|---|---|---|---|

| Mouse | 2 | 116 | 139 | 0.7 | 32 | [2] |

| Rat | 2 | 120 | 556 | 2.6 | 44 | [2] |

| Dog | 2 | 543 | 4101 | 4.9 | 92 |[2] |

The CDK7 Inhibition Pathway

The mechanism of action of this compound is centered on its ability to block the dual functions of CDK7. The following diagram illustrates the CDK7 signaling pathway and the points of inhibition by this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the preclinical evaluation of a CDK7 inhibitor like this compound.

CDK7 Enzymatic Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against CDK7.[6][7]

Objective: To measure the concentration of this compound required to inhibit 50% of CDK7 enzymatic activity.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

ATP

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 2.5 µL of the CDK7 enzyme solution to each well.

-

Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a triple-negative breast cancer cell line, such as MDA-MB-468.

Objective: To determine the IC50 of this compound in reducing the viability of MDA-MB-468 cells.

Materials:

-

MDA-MB-468 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MDA-MB-468 cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Remove the medium and add fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model using a cell line like HCC70.[8][9]

Objective: To assess the dose-dependent tumor growth inhibition by this compound in an in vivo setting.

Materials:

-

HCC70 human breast cancer cells

-

Immunocompromised mice (e.g., NOD-SCID or Balb/c nude)

-

Matrigel (optional, to improve tumor take rate)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCC70 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at different dose levels (e.g., 3, 10, 30 mg/kg) or the vehicle control daily (q.d.).

-

Measure tumor volume using calipers (Volume = (Length x Width²)/2) and body weight 2-3 times per week.

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Clinical Status

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The compound remains in the preclinical stage of development.

Conclusion

This compound is a promising, potent, and selective CDK7 inhibitor with a well-defined dual mechanism of action that targets both transcriptional addiction and cell cycle dysregulation in cancer. The robust preclinical data, including significant in vitro and in vivo activity against triple-negative breast cancer models and a favorable pharmacokinetic profile, strongly support its continued development as a potential therapeutic agent. This technical guide provides a foundational understanding of the this compound core inhibition pathway and the experimental methodologies used in its evaluation, serving as a valuable resource for the scientific and drug development communities.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]

- 3. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]

- 4. researchgate.net [researchgate.net]

- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

SHR5428: A Deep Dive into its Mechanism and Role in Cell Cycle Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHR5428 is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive therapeutic target in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound.

Introduction to this compound and its Target: CDK7

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] CDK7, in particular, holds a unique position as it dually regulates both cell cycle progression and global transcription.[2][3][4]

As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling transitions through the different phases of the cell cycle.[5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation.[5][6]

Given its dual role, inhibition of CDK7 presents a promising strategy for cancer therapy by simultaneously arresting the cell cycle and disrupting the transcriptional program of cancer cells. This compound has emerged as a selective and noncovalent inhibitor of CDK7, demonstrating significant antitumor activity in preclinical models of breast cancer.[3][4][5][7]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of CDK7. By binding to CDK7, this compound prevents the phosphorylation of its key substrates, leading to a dual impact on cancer cells:

-

Cell Cycle Arrest: Inhibition of CDK7's CAK function prevents the activation of cell cycle CDKs, leading to a halt in cell cycle progression.

-

Transcriptional Inhibition: By blocking CDK7's role in TFIIH, this compound inhibits the transcription of a broad range of genes, including those essential for cancer cell growth and survival.

This dual mechanism of action underscores the potential of this compound to be effective in various cancer types, particularly those dependent on high transcriptional activity.

Preclinical Data for this compound

In Vitro Activity

This compound has demonstrated potent and selective inhibition of CDK7 in enzymatic and cellular assays.

| Assay | Parameter | Value | Reference |

| CDK7 Enzymatic Assay | IC50 | 2.3 nM | [1][3][4][8] |

| MDA-MB-468 Cell Viability | IC50 | 6.6 nM | [1][3][4][8] |

Table 1: In Vitro Activity of this compound

In Vivo Efficacy

The antitumor activity of this compound was evaluated in a triple-negative breast cancer (TNBC) xenograft model using the HCC70 cell line.

| Dose (oral, q.d.) | Tumor Growth Inhibition (TGI) | Reference |

| 3 mg/kg | 39% | [3][4] |

| 10 mg/kg | 61% | [3][4] |

| 30 mg/kg | 83% | [3][4] |

Table 2: In Vivo Efficacy of this compound in an HCC70 Xenograft Model

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species following oral administration.

| Species | Dose (oral) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) | Reference |

| Mouse | 2 mg/kg | 116 | 139 | 0.7 | 32 | [3][4] |

| Rat | 2 mg/kg | 120 | 556 | 2.6 | 44 | [3][4] |

| Dog | 2 mg/kg | 543 | 4101 | 4.9 | 92 | [3][4] |

Table 3: Pharmacokinetic Parameters of this compound in Different Species

Signaling Pathways and Experimental Workflows

CDK7's Dual Role in Cell Cycle and Transcription

Caption: Dual inhibitory action of this compound on CDK7's cell cycle and transcriptional roles.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical assessment of this compound.

Detailed Experimental Protocols

While specific, proprietary protocols for this compound have not been fully disclosed, the following sections describe generalized methodologies for the key experiments cited.

CDK7 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against CDK7.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing recombinant human CDK7/Cyclin H, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a kinase assay buffer.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A control with no inhibitor is included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

-

Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated form.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MDA-MB-468)

Objective: To assess the cytotoxic effect of this compound on the triple-negative breast cancer cell line MDA-MB-468.

General Protocol:

-

Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

MTS Assay: Similar to the MTT assay but uses a water-soluble tetrazolium salt.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Analysis: The absorbance or luminescence is read using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

In Vivo Xenograft Study (HCC70)

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model of triple-negative breast cancer.

General Protocol:

-

Cell Implantation: HCC70 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment groups (vehicle control and different doses of this compound). This compound is administered orally, typically once daily (q.d.).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic properties of this compound in different animal species.

General Protocol:

-

Animal Dosing: A single dose of this compound is administered to animals (e.g., mice, rats, dogs) via the intended clinical route (oral) and intravenously (to determine bioavailability).

-

Blood Sampling: Blood samples are collected at various time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Conclusion

This compound is a promising CDK7 inhibitor with a dual mechanism of action that targets both cell cycle progression and transcription in cancer cells. The preclinical data demonstrate its potent in vitro activity and significant in vivo efficacy in a triple-negative breast cancer model, along with favorable pharmacokinetic properties. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other CDK7 inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]

- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 7. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of SHR5428 in Transcriptional Control: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. As a key component of the Transcription Factor IIH (TFIIH) complex, CDK7 plays a pivotal role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is essential for promoter clearance and the transition into productive elongation. By inhibiting CDK7, this compound offers a promising therapeutic strategy for cancers that are dependent on high levels of transcriptional activity, often termed "transcriptionally addicted" cancers. This document provides an in-depth technical guide on the role of this compound in transcription control, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction to this compound and its Target: CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex. The CAK complex is responsible for the activating phosphorylation of several other CDKs, thereby regulating cell cycle progression.[1] Crucially, CDK7 is also an integral subunit of the general transcription factor TFIIH.[1] In this context, CDK7's primary role is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1). This phosphorylation, particularly at serine 5 (Ser5) and serine 7 (Ser7) of the heptapeptide (B1575542) repeats of the CTD, is a critical step for the initiation of transcription, promoter escape, and the recruitment of RNA processing factors.[2][3]

This compound has been identified as a potent, selective, and orally active noncovalent inhibitor of CDK7.[3][4] Its mechanism of action is centered on the direct inhibition of CDK7's kinase activity, which in turn disrupts the normal process of transcription, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its efficacy in models of triple-negative breast cancer (TNBC).[4][5]

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency, cellular activity, and in vivo efficacy.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| CDK7 IC50 | 2.3 nM | Recombinant CDK7 | [3][4] |

| Cellular IC50 | 6.6 nM | MDA-MB-468 (TNBC) | [3][4] |

Table 2: In Vivo Efficacy of this compound in an HCC70 Xenograft Model

| Dosage (Oral, q.d.) | Tumor Growth Inhibition (TGI) | Mouse Model | Reference |

| 3 mg/kg | 39% | HCC70 (TNBC) Xenograft | [4] |

| 10 mg/kg | 61% | HCC70 (TNBC) Xenograft | [4] |

| 30 mg/kg | 83% | HCC70 (TNBC) Xenograft | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (Oral) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) | Reference |

| Mouse | 2 mg/kg | 116 | 139 | 0.7 | 32 | [4] |

| Rat | 2 mg/kg | 120 | 556 | 2.6 | 44 | [4] |

| Dog | 2 mg/kg | 543 | 4101 | 4.9 | 92 | [4] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of CDK7, a central node in the regulation of transcription. The following diagram illustrates the signaling pathway affected by this compound.

Key Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections provide representative protocols for the key assays used to characterize CDK7 inhibitors.

CDK7 Kinase Assay (In Vitro)

This protocol is a representative example based on commercially available kinase assay kits.

Objective: To determine the in vitro inhibitory activity of this compound against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

CDK7 substrate (e.g., a peptide containing the YSPTSPS consensus sequence)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the CDK7 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration near the Km for ATP).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (In Vitro)

This protocol describes a typical method for assessing the effect of a compound on cancer cell proliferation.

Objective: To determine the IC50 of this compound in a cancer cell line (e.g., MDA-MB-468).

Materials:

-

MDA-MB-468 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (serially diluted)

-

96-well clear-bottom black plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for RNA Polymerase II CTD Phosphorylation

This protocol is used to directly assess the effect of this compound on its target in a cellular context.

Objective: To measure the levels of phosphorylated RNA Polymerase II CTD in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., MDA-MB-468)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (total Rpb1)

-

Anti-phospho-RNA Polymerase II CTD (Ser5)

-

Anti-phospho-RNA Polymerase II CTD (Ser2)

-

Anti-Actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Xenograft Tumor Model (In Vivo)

This is a generalized protocol for establishing and evaluating the efficacy of a compound in a xenograft model.

Objective: To assess the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

HCC70 human breast cancer cells

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCC70 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily (q.d.).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Conclusion and Future Directions

This compound is a promising selective CDK7 inhibitor with demonstrated preclinical activity in models of triple-negative breast cancer. Its mechanism of action, through the inhibition of transcriptional regulation, provides a strong rationale for its development as a therapeutic agent for cancers that are highly dependent on the expression of oncogenic transcription factors. Further investigation is warranted to fully elucidate the spectrum of its anti-cancer activity and to explore its potential in combination with other targeted therapies. As of the latest available information, there are no public records of this compound entering clinical trials. Continued monitoring of its development progress is recommended for those in the field of oncology drug development.

References

Unveiling the Therapeutic Potential of SHR5428: A Technical Guide to CDK7 Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation for SHR5428, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of cancer therapy. This document details the mechanism of action, summarizes key preclinical data, and offers detailed protocols for essential validation experiments.

Introduction: this compound and its Target, CDK7

This compound is an orally active, selective, and noncovalent inhibitor of CDK7.[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs involved in cell cycle progression.[3] Additionally, it is an essential component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step in transcription initiation.[3] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to anti-tumor effects, particularly in cancers that are highly dependent on transcription.[1]

Quantitative Preclinical Data Summary

The following tables summarize the key in vitro and in vivo efficacy, as well as the pharmacokinetic profile of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Enzymatic Assay | CDK7 | IC50 | 2.3 nM | [4] |

| Cell Viability Assay | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 | 6.6 nM | [4] |

Table 2: In Vivo Efficacy of this compound in HCC70 Xenograft Model

| Dose (oral, once daily) | Tumor Growth Inhibition (TGI) | Reference |

| 3 mg/kg | 39% | [4] |

| 10 mg/kg | 61% | [4] |

| 30 mg/kg | 83% | [4] |

Table 3: Pharmacokinetic Properties of this compound (2 mg/kg, oral)

| Species | Cmax (ng/mL) | AUC (ng/mL·h) | t½ (h) | Bioavailability (F%) | Reference |

| Mouse | 116 | 139 | 0.7 | 32% | [4] |

| Rat | 120 | 556 | 2.6 | 44% | [4] |

| Dog | 543 | 4101 | 4.9 | 92% | [4] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of CDK7 in transcription and cell cycle regulation and the mechanism by which this compound exerts its anti-cancer effects.

Caption: this compound inhibits CDK7, blocking transcription and cell cycle progression.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the targeting of CDK7 by this compound in cancer cells.

In Vitro CDK7 Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on CDK7 kinase activity.

Workflow Diagram:

Caption: Workflow for determining the in vitro inhibitory activity of this compound on CDK7.

Protocol:

-

Reagent Preparation:

-

Prepare a 2x kinase solution containing recombinant human CDK7/Cyclin H/MAT1 complex in kinase assay buffer.

-

Prepare a 2x substrate/ATP solution containing a suitable peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II) and ATP in kinase assay buffer.

-

Prepare serial dilutions of this compound in kinase assay buffer with a final concentration of DMSO kept constant across all wells.

-

-

Assay Procedure:

-

Add this compound dilutions or vehicle control to the wells of a white, opaque 96-well plate.

-

Add the 2x kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the 2x substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the enzymatic reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) following the manufacturer's instructions.

-

Read the luminescence signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Workflow Diagram:

Caption: Workflow for assessing the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding:

-

Harvest cancer cells (e.g., MDA-MB-468) and seed them into a 96-well plate at an appropriate density.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

-

Western Blot Analysis of CDK7 Target Engagement

This method is used to confirm that this compound inhibits CDK7 activity within cancer cells by assessing the phosphorylation status of its downstream targets.

Workflow Diagram:

Caption: Workflow for confirming this compound's target engagement in cancer cells.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cancer cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-RNA Polymerase II (Ser5 and Ser7), total RNA Polymerase II, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image of the blot and perform densitometric analysis to quantify the changes in the phosphorylation levels of RNA Polymerase II relative to the total protein and loading control.

-

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Workflow Diagram:

Caption: Workflow for evaluating the in vivo anti-tumor activity of this compound.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., HCC70) into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once the tumors reach an average volume of 100-200 mm³, randomize the mice into different treatment groups (vehicle control and various doses of this compound).

-

-

Drug Administration and Monitoring:

-

Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 21 days).

-

Measure tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint and Analysis:

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.

-

Conclusion

The preclinical data strongly support the validation of CDK7 as the therapeutic target of this compound in cancer cells. This compound demonstrates potent and selective inhibition of CDK7, leading to significant anti-proliferative effects in cancer cell lines and robust tumor growth inhibition in in vivo models. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and confirm the mechanism of action and therapeutic potential of this compound and other CDK7 inhibitors. These findings underscore the promise of targeting the transcriptional and cell cycle machinery with selective inhibitors like this compound for the treatment of various cancers.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. MTT (Assay protocol [protocols.io]

SHR5428: A Technical Overview of its Cyclin-Dependent Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][2] This document provides a comprehensive technical guide on the selectivity profile of this compound against other Cyclin-Dependent Kinases (CDKs), based on currently available information. It is intended to inform researchers and drug development professionals on the preclinical characteristics of this compound. This compound has demonstrated potent enzymatic and cellular activity against triple-negative breast cancer models and exhibits favorable pharmacokinetic properties in preclinical species.[1]

Data Presentation: this compound Kinase Selectivity

While the primary publication detailing the full quantitative selectivity profile of this compound is not publicly accessible, available abstracts consistently report its high selectivity for CDK7 over other key cell cycle and transcriptional CDKs.[1] The table below summarizes the known inhibitory activity and the qualitative selectivity profile of this compound.

| Kinase Target | IC50 (nM) | Selectivity Description |

| CDK7 | 2.3 | Highly Potent Inhibition |

| CDK1 | Not Publicly Available | High Selectivity over CDK1[1] |

| CDK2 | Not Publicly Available | High Selectivity over CDK2[1] |

| CDK4 | Not Publicly Available | High Selectivity over CDK4[1] |

| CDK6 | Not Publicly Available | High Selectivity over CDK6[1] |

| CDK9 | Not Publicly Available | High Selectivity over CDK9[1] |

| CDK12 | Not Publicly Available | High Selectivity over CDK12[1] |

Note: IC50 values for CDKs other than CDK7 are not available in the public domain at the time of this writing. The description of high selectivity is based on statements from the primary research publication abstract.[1]

Experimental Protocols

The precise experimental protocols used to determine the selectivity profile of this compound have not been detailed in publicly available literature. However, a generalized methodology for in vitro kinase inhibition assays is presented below to provide a framework for understanding how such data is typically generated.

Representative In Vitro Kinase Selectivity Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

- Recombinant human CDK/cyclin complexes (e.g., CDK7/CycH/MAT1, CDK1/CycB, CDK2/CycA, etc.)

- Kinase-specific peptide substrates

- Adenosine triphosphate (ATP), [γ-³³P]ATP

- Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)

- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

- ATP solution

- 96-well filter plates

- Scintillation counter and scintillant

2. Assay Procedure:

- A serial dilution of the test compound (this compound) is prepared in DMSO and then diluted in the kinase reaction buffer.

- The recombinant CDK/cyclin enzymes are prepared in the kinase reaction buffer.

- In the wells of a 96-well plate, the test compound at various concentrations is pre-incubated with the respective CDK/cyclin enzyme for a defined period (e.g., 10-15 minutes) at room temperature.

- The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ-³³P]ATP.

- The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

- The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

- The phosphorylated substrate is captured on a filter plate, which is then washed to remove unincorporated [γ-³³P]ATP.

- Scintillant is added to the wells, and the radioactivity, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.

3. Data Analysis:

- The raw data (counts per minute) are converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

- The IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

CDK7 Signaling Pathway

CDK7 plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor IIH (TFIIH), it phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription initiation.

Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by this compound.

Experimental Workflow: Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.

Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.

References

SHR5428: A Technical Guide to a Selective Noncovalent CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR5428 is a potent and selective, orally active, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology.[4][5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the molecular formula C₂₂H₂₃F₃N₅O₂P and a molecular weight of 477.42 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₃F₃N₅O₂P |

| Molecular Weight | 477.42 g/mol |

| IUPAC Name | (R)-1-(4-((2-(2-(trifluoromethyl)-[4][6][7]triazolo[1,5-a]pyridin-6-yl)-1H-indol-5-yl)ethynyl)phenyl)ethan-1-amine |

| SMILES String | CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C@@H]4C--INVALID-LINK--O)=N3)C(F)(F)F)C#N)(C)=O |

| Physical State | Solid |

(Note: A 2D chemical structure diagram would be inserted here. As a language model, I cannot generate images directly. A chemical drawing software can be used to generate the structure from the provided SMILES string.)

Mechanism of Action and Signaling Pathway

This compound functions as a selective and noncovalent inhibitor of CDK7. CDK7 is a key enzyme with a dual role in cellular regulation:

-

Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[6][8]

-

Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is crucial for the initiation and elongation of transcription.[4][9]

By inhibiting CDK7, this compound disrupts both of these fundamental processes, leading to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.

Preclinical Efficacy and Pharmacokinetics

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for CDK7 over other cyclin-dependent kinases.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| CDK7 | 2.3 |

| CDK12 | 1110 |

| CDK4 | 3870 |

| CDK6 | 5890 |

| CDK9 | 8300 |

| CDK2 | 8990 |

| CDK1 | >100000 |

Data from MedChemExpress.

Cellular Activity

This compound effectively inhibits the proliferation of triple-negative breast cancer (TNBC) cells.

Table 3: Cellular Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 6.6 |

| HCC70 | Triple-Negative Breast Cancer | - |

Data from MedChemExpress and Jia M, et al. (2023).[2]

In Vivo Pharmacokinetics

Pharmacokinetic studies in multiple species demonstrate that this compound is orally bioavailable.

Table 4: Pharmacokinetic Parameters of this compound (2 mg/kg, oral administration)

| Species | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (F%) |

| Mouse | 116 | 139 | 0.7 | 32% |

| Rat | 120 | 556 | 2.6 | 44% |

| Dog | 543 | 4101 | 4.9 | 92% |

Data from Jia M, et al. (2023).[2]

In Vivo Antitumor Efficacy

In a xenograft model using the HCC70 TNBC cell line, oral administration of this compound resulted in dose-dependent tumor growth inhibition.[2]

Table 5: In Vivo Antitumor Efficacy of this compound in HCC70 Xenograft Model

| Dosage (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) |

| 3 | 39% |

| 10 | 61% |

| 30 | 83% |

Data from Jia M, et al. (2023).[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., CDK7), a suitable substrate (e.g., a peptide substrate), ATP, and an appropriate kinase assay buffer.

-

Compound Dilution: Create a serial dilution of this compound in a suitable solvent (e.g., DMSO) to achieve a range of concentrations for testing.

-

Assay Plate Setup: In a multi-well assay plate, add the kinase, substrate, and varying concentrations of this compound. Include control wells with no inhibitor.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific period to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as EDTA.

-

Signal Detection: Measure the kinase activity by detecting the amount of product formed. This can be done using various methods, such as luminescence-based assays that measure ATP consumption or fluorescence-based assays that detect phosphorylated substrate.

-

Data Analysis: Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Xenograft Study (General Protocol)

This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., HCC70) under sterile conditions.

-

Animal Acclimation: House immunocompromised mice (e.g., nude or NSG mice) in a pathogen-free environment and allow them to acclimate.

-

Tumor Implantation: Harvest the cancer cells and implant them subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the tumor volume using calipers.

-

Randomization: Once the tumors reach a predetermined size, randomize the mice into different treatment groups, including a vehicle control group.

-

Drug Administration: Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess efficacy and potential toxicity.

-

Study Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination.

Conclusion

This compound is a promising, orally bioavailable, and selective noncovalent inhibitor of CDK7 with demonstrated preclinical antitumor activity in triple-negative breast cancer models. Its dual mechanism of action, targeting both cell cycle progression and transcription, makes it an attractive candidate for further investigation in various oncology indications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 6. journals.biologists.com [journals.biologists.com]

- 7. benchchem.com [benchchem.com]

- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SHR5428: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the discovery and preclinical development of SHR5428. The detailed synthesis procedure and specific experimental protocols are proprietary and have not been disclosed in the available scientific literature. The methodologies described herein are based on general practices in the field and should be regarded as illustrative.

Abstract

This compound is a potent, selective, and orally bioavailable noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data of this compound, intended for professionals in drug development and cancer research.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a key enzyme that plays a dual role in regulating the cell cycle and gene transcription.[4][5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1][2][7] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[4][5] In many cancers, there is a heightened dependency on CDK7 for uncontrolled proliferation and the transcription of oncogenes, making it an attractive target for cancer therapy.[8][9]

Discovery of this compound

This compound was identified as a potent and selective CDK7 inhibitor through a dedicated drug discovery program. While the specific details of the screening and lead optimization process are not publicly available, the resulting compound, this compound, exhibits high potency against CDK7 and excellent selectivity over other CDK family members.[1]

Chemical Structure of this compound:

(Note: A visual representation of the chemical structure would be inserted here. Based on search results, the SMILES notation is CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C@@H]4C--INVALID-LINK--O)=N3)C(F)(F)F)C#N)(C)=O)

Mechanism of Action

This compound functions as a noncovalent inhibitor of CDK7.[1][2] By binding to CDK7, it blocks its kinase activity, thereby interfering with its dual functions in cell cycle control and transcription.

Signaling Pathway

The inhibition of CDK7 by this compound disrupts key cellular processes that are often dysregulated in cancer.

Caption: CDK7 Inhibition by this compound Disrupts Cell Cycle and Transcription.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

In Vitro Potency and Selectivity

| Target | IC50 (nM) |

| CDK7 | 2.3 |

| MDA-MB-468 cells | 6.6 |

Data from MedChemExpress and BioWorld summaries of Jia M, et al.[2][5]

This compound demonstrated high selectivity for CDK7 over other CDK family members, including CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12.[1][3]

In Vivo Efficacy in HCC70 Xenograft Model

| Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) |

| 3 | 39% |

| 10 | 61% |

| 30 | 83% |

Data from BioWorld summary of Jia M, et al.[5]

Pharmacokinetic Properties

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | F (%) |

| Mouse | 2 | 116 | 139 | 0.7 | 32 |

| Rat | 2 | 120 | 556 | 2.6 | 44 |

| Dog | 2 | 543 | 4101 | 4.9 | 92 |

Data from BioWorld summary of Jia M, et al.[5]

Experimental Protocols (Generalized)

As the specific protocols for this compound have not been published, the following sections provide generalized methodologies for the types of experiments conducted.

Synthesis of this compound

The synthesis of this compound is not publicly available.

In Vitro CDK7 Kinase Assay

A generalized workflow for assessing the inhibitory activity of a compound against CDK7.

Caption: Generalized Workflow for an In Vitro CDK7 Kinase Assay.

Protocol:

-

Reagent Preparation: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. A serial dilution of this compound is prepared.

-

Reaction Initiation: The kinase, substrate, and this compound are added to the wells of a microplate. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period.

-

Detection: A detection reagent that measures the amount of phosphorylated substrate or remaining ATP is added.

-

Signal Measurement: The signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MDA-MB-468)

A general protocol to determine the effect of this compound on the proliferation of MDA-MB-468 triple-negative breast cancer cells.

Protocol:

-

Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.

-

Signal Measurement: The luminescence, proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

In Vivo Xenograft Tumor Growth Inhibition Study

A generalized workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Caption: Generalized Workflow for an In Vivo Xenograft Study.

Protocol:

-

Cell Implantation: HCC70 human breast cancer cells are implanted subcutaneously into immunocompromised mice.[10][11]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.[12]

-

Drug Administration: this compound is administered orally, once daily, at various dose levels for a specified duration (e.g., 21 days). The control group receives a vehicle.[12]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[10]

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated by comparing the tumor sizes in the treated groups to the control group.[10]

Pharmacokinetic Analysis

A general procedure for determining the pharmacokinetic profile of this compound in preclinical species.[13][14]

Protocol:

-

Drug Administration: A single dose of this compound is administered to animals (e.g., mice, rats, dogs) via intravenous and oral routes.[13]

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.[13]

-

Plasma Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

-

Parameter Calculation: Pharmacokinetic parameters, including Cmax, AUC, t1/2, and bioavailability (F%), are calculated using appropriate software.[14]

Conclusion

This compound is a promising, orally active, and selective noncovalent inhibitor of CDK7 with potent anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2] Its favorable pharmacokinetic profile across multiple species supports its further development as a potential cancer therapeutic.[1] While detailed information on its synthesis and specific experimental protocols is not yet in the public domain, the available data highlight the potential of this compound as a valuable addition to the landscape of targeted cancer therapies.

References

- 1. news-medical.net [news-medical.net]

- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound as a selective and noncovalent inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 8. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. admescope.com [admescope.com]

- 14. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

SHR5428: A Technical Guide to Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is an orally active, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription, making it a compelling target in oncology.[3] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs to drive cell cycle progression.[3] Additionally, as part of the transcription factor TFIIH, CDK7 is involved in the initiation of transcription.[3] Dysregulation of CDK7 activity is implicated in the uncontrolled proliferation of cancer cells. This document provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of CDK7.[1][2] By targeting CDK7, this compound disrupts two fundamental processes in cancer cells: cell cycle progression and transcriptional regulation. Its inhibitory action on the CAK complex can lead to cell cycle arrest, while its effect on TFIIH can suppress the transcription of genes essential for tumor growth and survival.

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

| Enzymatic Assay | - | IC50 vs. CDK7 | 2.3 nM | [2] |

| Cellular Assay | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50 | 6.6 nM | [2] |

In Vivo Efficacy in HCC70 Xenograft Mouse Model

| Dose (Oral, Once Daily for 21 days) | Tumor Growth Inhibition (TGI) | Reference |

| 3 mg/kg | 39% | [2][5] |

| 10 mg/kg | 61% | [2][5] |

| 30 mg/kg | 83% | [2][5] |

Pharmacokinetic Profile

| Species | Dose (Oral) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Bioavailability (F%) | Reference |

| Mouse | 2 mg/kg | 116 | 139 | 0.7 | 32% | [5] |

| Rat | 2 mg/kg | 120 | 556 | 2.6 | 44% | [5] |

| Dog | 2 mg/kg | 543 | 4101 | 4.9 | 92% | [5] |

Experimental Protocols

Detailed experimental protocols for the key studies are outlined below. These are representative methodologies based on standard preclinical research practices.

CDK7 Enzymatic Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.

-

Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, ATP, substrate peptide, this compound, kinase buffer, detection reagents.

-

Procedure:

-

A kinase reaction is prepared containing the CDK7 complex, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a kinase buffer.

-

This compound is serially diluted and added to the reaction mixtures. A control with no inhibitor is included.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay (In Vitro)

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Cell Line: MDA-MB-468 (triple-negative breast cancer).

-

Procedure:

-

MDA-MB-468 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin (B115843) assay, which measures metabolic activity.

-

The absorbance or fluorescence is read using a plate reader.

-

The percentage of viable cells is calculated for each concentration relative to vehicle-treated control cells.

-

The IC50 value is determined from the resulting dose-response curve.

-

HCC70 Xenograft Mouse Model (In Vivo)

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Procedure:

-

HCC70 human breast cancer cells are subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally, once daily, at doses of 3, 10, and 30 mg/kg for 21 days. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the treatment period, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

-

The following diagram illustrates a typical workflow for in vivo efficacy studies.

Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic properties of this compound in different species.

-

Species: Mice, rats, and dogs.

-

Procedure:

-

A single oral dose of this compound (2 mg/kg) is administered to each animal species.

-

Blood samples are collected at multiple time points after dosing.

-

Plasma is separated from the blood samples.

-

The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including Cmax, AUC, T½, and bioavailability, are calculated from the plasma concentration-time data using non-compartmental analysis.

-

Conclusion

The preclinical data for this compound demonstrate its potential as a targeted therapy for cancer. It exhibits high potency against CDK7 and significant anti-proliferative activity in a triple-negative breast cancer cell line.[2] In vivo studies have confirmed its oral efficacy with dose-dependent tumor growth inhibition in a xenograft model.[1][4] Furthermore, this compound displays favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability, particularly in dogs.[1][5] These findings support the continued investigation of this compound in clinical settings.

References

- 1. news-medical.net [news-medical.net]

- 2. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

An In-depth Technical Guide on SHR5428 in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. Constituting 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1][2]. Standard treatment has historically relied on chemotherapy, but outcomes remain poor with high rates of early recurrence and mortality[1]. The discovery of novel therapeutic targets is paramount. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating both the cell cycle and transcription[3][4][5][6][7]. SHR5428 is a potent, selective, and orally active noncovalent inhibitor of CDK7, showing significant preclinical promise in TNBC models[3][4][6][8]. This document provides a comprehensive technical overview of the existing preclinical data on this compound for TNBC.

Mechanism of Action: CDK7 Inhibition

This compound exerts its anti-cancer effects by selectively inhibiting CDK7. CDK7 is a critical component of two fundamental cellular complexes:

-

CDK-Activating Kinase (CAK) Complex: CDK7, in a trimeric complex with Cyclin H and MAT1, functions as a CAK[5]. This complex is responsible for the activating phosphorylation of T-loops in cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression[5].

-

General Transcription Factor TFIIH: The CAK is also an integral part of the general transcription factor TFIIH[5]. Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a crucial step for the initiation of transcription[5].

By inhibiting CDK7, this compound disrupts these two key processes, leading to cell cycle arrest and the suppression of oncogenic transcription programs that drive tumor growth.

Signaling Pathway of CDK7 Inhibition by this compound

Caption: Mechanism of this compound via dual inhibition of CDK7's cell cycle and transcriptional roles.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity

| Parameter | Target/Cell Line | Value (IC₅₀) | Reference(s) |

| Enzymatic Activity | CDK7 | 2.3 nM | [3][6] |

| Cellular Activity | MDA-MB-468 (TNBC) | 6.6 nM | [3][6] |

Table 2: In Vivo Efficacy in TNBC Xenograft Model

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |

| Mouse | HCC70 | 3 mg/kg, PO, q.d. | 39% | [3][6] |

| Mouse | HCC70 | 10 mg/kg, PO, q.d. | 61% | [3][6] |